molecular formula C15H16N2O B2755804 N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide CAS No. 541522-99-0

N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide

Cat. No.: B2755804
CAS No.: 541522-99-0
M. Wt: 240.306
InChI Key: UNSKLZMERXWXKI-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an amide linkage to a 2-methylbenzamide moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide typically involves the reaction of 2-amino-4,6-dimethylpyridine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzoic acid.

    Reduction: Formation of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)benzamide
  • N-(4,6-dimethylpyridin-2-yl)-2-chlorobenzamide
  • N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide is unique due to the presence of both the 4,6-dimethylpyridine and 2-methylbenzamide moieties. This specific combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-8-12(3)16-14(9-10)17-15(18)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKLZMERXWXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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